molecular formula C11H8ClNO B15321226 2-Chloro-1-(2-quinolinyl)ethanone

2-Chloro-1-(2-quinolinyl)ethanone

Cat. No.: B15321226
M. Wt: 205.64 g/mol
InChI Key: XOQVUOZNMLNJPW-UHFFFAOYSA-N
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Description

2-Chloro-1-(quinolin-2-yl)ethan-1-one is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(quinolin-2-yl)ethan-1-one typically involves the reaction of quinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 2-chloro-1-(quinolin-2-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(quinolin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of quinoline derivatives with various substituents.

    Oxidation Reactions: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-1-(quinolin-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-(quinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(quinolin-2-yl)ethan-1-one is unique due to its specific structure, which combines the quinoline core with a chloroethanone group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-chloro-1-quinolin-2-ylethanone

InChI

InChI=1S/C11H8ClNO/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2

InChI Key

XOQVUOZNMLNJPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)CCl

Origin of Product

United States

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